
(E)-3-(4-Cyanophenoxy)acrylic acid 4-cyanophenyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(E)-3-(4-Cyanophenoxy)acrylic acid 4-cyanophenyl ester” is a chemical compound with the molecular formula C17H10N2O3 . It is used in various scientific and industrial applications .
Synthesis Analysis
The synthesis of “(E)-3-(4-Cyanophenoxy)acrylic acid 4-cyanophenyl ester” involves several steps, including the use of 4-Cyanophenylboronic acid as a reactant . The synthesis process also involves various types of chemical reactions, including Palladium-catalyzed Suzuki-Miyaura cross-coupling in water .
Molecular Structure Analysis
The molecular structure of “(E)-3-(4-Cyanophenoxy)acrylic acid 4-cyanophenyl ester” is determined by its molecular formula, C17H10N2O3 . The structure includes a cyanophenoxy group, an acrylic acid group, and a cyanophenyl ester group .
Chemical Reactions Analysis
“(E)-3-(4-Cyanophenoxy)acrylic acid 4-cyanophenyl ester” can undergo various chemical reactions. For example, it can participate in Palladium-catalyzed Suzuki-Miyaura cross-coupling in water . Other potential reactions include Ruthenium catalyzed direct arylation of benzylic sp3 carbons of acyclic amines with arylboronates .
Physical And Chemical Properties Analysis
The physical and chemical properties of “(E)-3-(4-Cyanophenoxy)acrylic acid 4-cyanophenyl ester” include a molecular weight of 441.5 g/mol . It has a complexity of 644 and a topological polar surface area of 76.4 Ų . It has no hydrogen bond donors but has five hydrogen bond acceptors .
Applications De Recherche Scientifique
Synthesis and Polymerization:
- This compound has been explored in the synthesis and characterization of aromatic-aliphatic acrylic monomers and polymers. These polymers exhibit increased thermostability and improved behavior as pressure-sensitive adhesives (Bicu & Mustaţǎ, 2002).
Applications in Dye and Pigment Industry:
- It has applications in the dye and pigment industry, particularly in the synthesis of azo-ester compounds used in dyes (Kocaokutgen, Gür, Soylu, & Lönnecke, 2005).
Optoelectronic Properties:
- The compound has been studied for its structural, optoelectronic, and thermodynamic properties, indicating its potential as a nonlinear optical material (Fonkem, Ejuh, Nya, Kamsi, & Ndjaka, 2019).
Liquid Crystalline Properties:
- Its derivatives are used in the preparation of liquid crystalline polymers, displaying mesophase properties and potential applications in materials science (Sainath, Rao, & Reddy, 2000).
Synthesis of Corrosion Inhibitors:
- Research has been conducted on acrylamide derivatives of this compound for their effectiveness as corrosion inhibitors in acidic solutions, relevant in materials engineering and industrial applications (Abu-Rayyan et al., 2022).
Antitumor and Apoptotic Activity:
- Certain derivatives of this compound have been investigated for their potent antitumor and apoptotic activities in various human tumor cells, suggesting their potential in cancer research (Cincinelli et al., 2003).
Development of Novel Polymers:
- The compound is used in the development of innovative polymers with specific properties such as high resistance to chemical and environmental attack, useful in the manufacturing of industrial coatings and other applications (Bauer, 2003).
Antioxidant Synthesis:
- It has been utilized in the green synthesis of new antioxidants, highlighting its role in developing environmentally friendly chemical processes (Guo, Tong, Xin, Yu, & Ning, 2020).
Propriétés
IUPAC Name |
(4-cyanophenyl) (E)-3-(4-cyanophenoxy)prop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10N2O3/c18-11-13-1-5-15(6-2-13)21-10-9-17(20)22-16-7-3-14(12-19)4-8-16/h1-10H/b10-9+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFWAOHKBPATVME-MDZDMXLPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)OC=CC(=O)OC2=CC=C(C=C2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C#N)O/C=C/C(=O)OC2=CC=C(C=C2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(4-Cyanophenoxy)acrylic acid 4-cyanophenyl ester | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(2-fluorobenzyl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2408740.png)
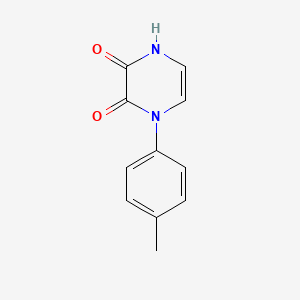

![2-(6,7-dimethyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2408743.png)

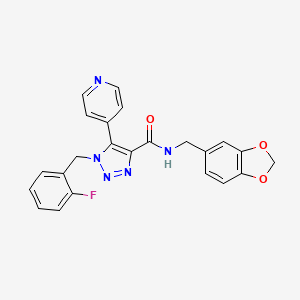
![[(3-methyl-4-nitro-1H-pyrazol-5-yl)sulfonyl]acetic acid](/img/structure/B2408749.png)

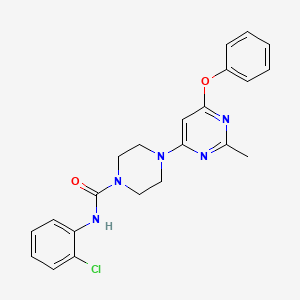
![(2Z)-6-hydroxy-2-[(2-methoxyphenyl)methylidene]-4-methyl-7-(morpholin-4-ylmethyl)-1-benzofuran-3-one](/img/structure/B2408753.png)
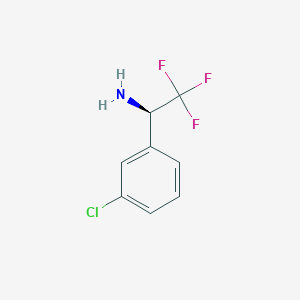
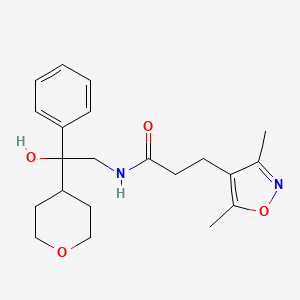
![2-(7-chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetic acid](/img/structure/B2408761.png)